Demoxepam
Description
Historical Context of Demoxepam within Benzodiazepine (B76468) Discovery and Development
The genesis of benzodiazepine research traces back to the mid-1950s with the serendipitous discovery of chlordiazepoxide by Leo Sternbach at Hoffmann-La Roche. wikipedia.orgebi.ac.ukuni.lu Chlordiazepoxide, initially known as methaminodiazepoxide, was synthesized from quinazoline-3-oxides and later patented in 1958, subsequently marketed as Librium in 1960. wikipedia.orgebi.ac.uk This marked a significant breakthrough in psychopharmacology, ushering in a new era of anxiolytic medications with an improved safety profile compared to their predecessors, such as barbiturates. ebi.ac.ukuni.lu this compound emerged within this historical context as a key metabolic product of chlordiazepoxide, its existence and properties becoming apparent through early investigations into the biotransformation pathways of the foundational benzodiazepine. nih.gov The development of diazepam (Valium) in 1963, a "simplified" congener of chlordiazepoxide, further expanded the benzodiazepine landscape, establishing a family of compounds with diverse but related pharmacological actions. wikipedia.orguni.lu
Overview of this compound's Research Significance in Neuropharmacology
In neuropharmacology, this compound, like other benzodiazepines, exerts its effects primarily through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor complex. wikipedia.orgnih.gov The GABA-A receptor is the predominant inhibitory neurotransmitter receptor in the CNS. Benzodiazepines bind to specific allosteric sites on this receptor, which are distinct from the GABA binding site. wikipedia.org This binding enhances the inhibitory action of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron. nih.gov This influx hyperpolarizes the neuronal membrane, making the neuron less excitable and resulting in inhibitory effects on the CNS. nih.gov
Contemporary Research Trajectories and Unaddressed Questions Pertaining to this compound
Contemporary research trajectories concerning this compound often revolve around its pharmacokinetic implications and analytical challenges. The significantly longer half-life of this compound (14–95 hours) compared to chlordiazepoxide (6.6–28 hours) is a critical factor, particularly in patients with hepatic insufficiency. scribd.com In such cases, impaired metabolism can lead to the accumulation of this compound, potentially resulting in delayed, profound, and prolonged sedative effects. scribd.com This pharmacokinetic characteristic necessitates careful consideration in clinical settings and remains an area of ongoing research to optimize therapeutic strategies and minimize adverse outcomes.
The analytical complexities associated with this compound's thermal degradation into nordiazepam and oxazepam during GC-MS analysis continue to be a focus in forensic and clinical toxicology. nih.govojp.gov Efforts are directed towards developing and validating robust analytical methods, such as HPLC, that can accurately identify this compound and differentiate it from other benzodiazepine metabolites, thereby ensuring precise determination of chlordiazepoxide exposure. ojp.gov
Despite its well-established role as an active metabolite, several unaddressed questions pertaining to this compound persist in academic research. A more detailed elucidation of its specific binding affinities and functional selectivity across the diverse array of GABA-A receptor subtypes could provide a deeper understanding of its unique neuropharmacological contributions. While its general benzodiazepine-like properties are known, a comprehensive characterization of its precise pharmacological profile, independent of its parent compound, could reveal novel insights. Furthermore, exploring whether its unique pharmacokinetic properties, such as its prolonged half-life, could be therapeutically leveraged for specific indications, or if its long-term accumulation might lead to neuropharmacological consequences beyond acute sedation, represents avenues for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADRZMLSXCSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046155 | |
| Record name | Demoxepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
963-39-3 | |
| Record name | Demoxepam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demoxepam | |
| Source | DTP/NCI | |
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| Record name | Demoxepam | |
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| Record name | Demoxepam | |
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| Record name | Demoxepam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEMOXEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological and Molecular Mechanisms of Demoxepam Action
Demoxepam's Modulatory Effects on the Gamma-Aminobutyric Acid (GABA) System
This compound functions by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. patsnap.combiosynth.com This enhancement specifically targets the GABA-A receptor, a ligand-gated chloride-selective ion channel. biosynth.comwikipedia.org
Research indicates that this compound binds to the benzodiazepine (B76468) site on the GABA-A receptor complex. Studies comparing chlordiazepoxide (CDP) and this compound have shown that their binding to the GABA-A receptor, as assessed by 3H-flunitrazepam binding assays, is comparable. researchgate.net This suggests that this compound possesses an affinity for the benzodiazepine binding site similar to that of flunitrazepam, a known high-affinity ligand for this site. researchgate.netnih.gov The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor. wikipedia.orgnih.gov
Table 1: Comparative GABA-A Receptor Ligand Binding and Potency
| Compound | GABA-A Receptor Binding (3H-Flunitrazepam) | Potency at α1 Subunit-Containing GABA-A Receptors |
| This compound | Comparable to Flunitrazepam researchgate.net | Reduced compared to Chlordiazepoxide researchgate.netresearchgate.net |
| Chlordiazepoxide | Comparable to Flunitrazepam researchgate.net | Greater than this compound researchgate.netresearchgate.net |
While this compound enhances GABAergic activity, its efficacy and subunit selectivity at GABA-A receptors show distinctions from its parent compound, chlordiazepoxide. In vitro studies have demonstrated that chlordiazepoxide exhibits greater potency than this compound in increasing activity at GABA-A receptors containing α1 subunits. researchgate.netresearchgate.net This suggests that this compound has a comparatively reduced effect on GABA-A receptors incorporating the α1 subunit. Different α-subunits of the GABA-A receptor are associated with distinct pharmacological effects; for instance, α1 subunits are largely linked to sedative, ataxic, and amnesic properties, while α2 and α3 subunits are primarily associated with anxiolytic actions. wikipedia.orgnih.gov The reduced potency of this compound at α1 subunit-containing receptors, relative to chlordiazepoxide, implies a potentially differentiated pharmacological profile.
The fundamental mechanism by which this compound modulates GABA-A receptor function involves the potentiation of chloride ion conductance. When this compound binds to the benzodiazepine site on the GABA-A receptor complex, it induces a conformational change in the receptor. wikipedia.org This alteration increases the frequency of chloride channel opening events in the presence of GABA. wikipedia.org The subsequent influx of negatively charged chloride ions (Cl-) into the neuron leads to hyperpolarization of the neuronal membrane. patsnap.combiosynth.com This hyperpolarization makes the neuron less excitable and less likely to generate an action potential, thereby mediating the inhibitory effects characteristic of benzodiazepines. patsnap.combiosynth.com
Neurophysiological Ramifications of this compound Administration
The molecular actions of this compound on the GABA-A receptor translate into significant neurophysiological effects within the central nervous system, primarily characterized by enhanced inhibition and altered neuronal excitability.
Metabolism and Biotransformation Pathways of Demoxepam
Precursor-Demoxepam Conversion Dynamics
Demoxepam is primarily formed through the hydrolysis of chlordiazepoxide, a process influenced by both enzymatic and non-enzymatic factors, with significant implications for experimental design.
Chlordiazepoxide (CDP) undergoes rapid hydrolysis in aqueous solutions to form this compound, which is a ketone structure. This conversion has been confirmed using mass spectrometry researchgate.netnih.gov. The loss of the methylamino group from chlordiazepoxide leads to the production of this compound nih.gov. This hydrolysis is a chemical reaction, not solely an enzyme-catalyzed one, indicating non-enzymatic contributions auburn.edu. However, biotransformation processes, including hydrolysis, are generally facilitated by enzymes, primarily in the liver nih.govmhmedical.com.
The hydrolysis of chlordiazepoxide to this compound follows first-order kinetics and is both concentration and temperature-dependent researchgate.netnih.govnih.gov. Studies have shown that at 37°C, chlordiazepoxide rapidly degrades into this compound with a half-life of approximately 8.8 days researchgate.net. Storage conditions below 0°C, including -25°C and -80°C, show no apparent hydrolysis researchgate.net.
The stability parameters, including buffer catalysis, ionic strength effects, and temperature dependence of rate constants, have been reported for this hydrolysis nih.govsemanticscholar.org.
Table 1: Kinetic Parameters of Chlordiazepoxide Hydrolysis to this compound
| Parameter | Observation/Value | Source |
| Reaction Order | First-order kinetics | researchgate.netnih.gov |
| Temperature Dependence | Yes (rapid degradation at 37°C, stable below 0°C) | researchgate.netnih.gov |
| Concentration Dependence | Yes | researchgate.netnih.gov |
| Half-life (at 37°C) | Approximately 8.8 days | researchgate.net |
The rapid hydrolysis of chlordiazepoxide to this compound in aqueous solutions has significant implications for chronic in vivo experimental designs, particularly when using devices like osmotic minipumps researchgate.netnih.govnih.gov. Chlordiazepoxide is often chosen for such studies due to its water solubility, unlike many other benzodiazepines nih.govnih.gov. However, its degradation into this compound can diminish the plasma levels of the parent compound and introduce an active second compound that is co-released from the minipump nih.gov.
This instability means that the ratio of chlordiazepoxide to this compound is not stable over time in solution, making it challenging to dissect the exact anxiolytic contributions of each compound in chronic applications nih.gov. Therefore, researchers are advised to interpret results from chronic chlordiazepoxide studies, especially those involving dissolved solutions in minipumps, with caution researchgate.netnih.govnih.govalzet.com. It is imperative to investigate drug stability and release profiles carefully before initiating chronic minipump experiments alzet.com.
Subsequent Metabolic Transformations of this compound
This compound itself undergoes further metabolic transformations, yielding other active metabolites and undergoing conjugation pathways for elimination.
This compound is an intermediate in the complex metabolic pathway of chlordiazepoxide nih.gov. Chlordiazepoxide undergoes extensive biotransformation, often in a sequential order, to several pharmacologically active products, including desmethylchlordiazepoxide, this compound, nordiazepam, and oxazepam nih.govoup.comnmslabs.comdroracle.ai.
Specifically, this compound is further metabolized to nordiazepam and oxazepam oup.comnmslabs.com. The conversion of this compound to nordiazepam is well-documented and can even occur as a thermal degradation product during gas chromatography-mass spectrometry (GC-MS) analysis oup.com. This compound is also susceptible to rearrangement, forming oxazepam, particularly in the presence of acetic acid anhydride (B1165640) and basic conditions through a reaction known as the Polonovsky Rearrangement, a technique used for oxazepam synthesis oup.com.
Nordiazepam is a long-acting benzodiazepine (B76468) that is also an active metabolite of several other benzodiazepines, including diazepam, clorazepate, prazepam, pinazepam, and medazepam wikipedia.orgmedcentral.com. Nordiazepam is then hydroxylated in the liver to form oxazepam wikipedia.orgmims.com. Oxazepam is considered the final metabolic product of these pathways medcentral.com.
Table 2: Downstream Active Metabolites of this compound
| Metabolite | Formation Pathway from this compound | Source |
| Nordiazepam | Direct conversion/degradation | oup.comnmslabs.com |
| Oxazepam | Rearrangement; via Nordiazepam | oup.comnmslabs.comdroracle.ai |
Biotransformation processes, primarily occurring in the liver, convert xenobiotics into more water-soluble compounds to facilitate their excretion nih.govmhmedical.com. These processes are generally divided into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions nih.govmhmedical.com.
Oxazepam, a key downstream metabolite of this compound, is primarily metabolized by glucuronidation auburn.eduwikipedia.org. This Phase II reaction involves adding hydrophilic groups to the molecule, forming water-soluble, typically inactive, compounds that can be readily excreted by the body nih.govmhmedical.comneu.edu.tr. Glucuronidation is quantitatively the most important Phase II pathway for drugs and endogenous compounds neu.edu.tr. The glucuronide conjugates are then eliminated, primarily via the kidneys through urine mims.comwikipedia.orgneu.edu.trnih.gov. Small amounts of drugs can also reach the bile and be excreted via the biliary system neu.edu.tr.
Approximately 1% of a chlordiazepoxide dose is excreted unchanged in the urine, with the primary detectable compounds being this compound and conjugated oxazepam oup.com. The elimination half-life of this compound itself can range from 14 to 95 hours mims.com.
Table 3: Elimination Pathways of this compound and its Metabolites
| Compound/Metabolite | Primary Conjugation Pathway | Primary Elimination Route | Source |
| This compound | (Further metabolized) | Urine (as metabolites) | oup.commims.com |
| Oxazepam | Glucuronidation | Urine | auburn.eduwikipedia.orgnih.gov |
| Nordiazepam | (Further metabolized) | Urine (as metabolites) | wikipedia.orgmims.com |
Preclinical Research Investigations of Demoxepam
In Vitro Research Paradigms and Cellular Models
In vitro studies, often utilizing cell lines or tissues outside a living organism, are fundamental for understanding a drug's mechanism of action and its interactions at a cellular level. creative-biolabs.comnews-medical.netuni-konstanz.de
Investigations into demoxepam's activity at cellular receptors, particularly gamma-aminobutyric acid (GABA) type A (GABAA) receptors, have revealed distinct characteristics compared to its parent compound, chlordiazepoxide. This compound has demonstrated reduced activity at GABAA receptors, specifically those containing α1 subunits. nih.govnih.govresearchgate.netresearchgate.net
In comparative studies, chlordiazepoxide exhibited greater potency than this compound in vitro, evidenced by increased activity at GABAA receptors incorporating α1 subunits. nih.govnih.govresearchgate.netresearchgate.net Electrophysiology studies conducted in oocytes further supported these findings, indicating that this compound displayed lower efficacy at α1-containing GABAA receptors. nih.gov
Beyond its anxiolytic and anticonvulsant properties, this compound has been observed to exhibit cytotoxic activity against various cancer cell lines. apexbt.commedchemexpress.comchemsrc.commedchemexpress.comglpbio.com Research has explored the in vitro cytotoxic effects of oxaziridines, which are generated following the UV irradiation of chlordiazepoxide, this compound, and desmethylchlordiazepoxide, suggesting a potential area of investigation for its cellular impact. medchemexpress.comchemsrc.comglpbio.com
Radioligand binding assays are powerful tools employed to study receptors and characterize the binding characteristics of a drug to its target receptor. sygnaturediscovery.com In the context of this compound, studies utilizing [3H]-flunitrazepam as a ligand have shown that the binding of this compound is comparable to that of chlordiazepoxide. nih.govnih.govresearchgate.netresearchgate.net These assays are crucial for assessing receptor affinity and can be performed using recombinant cell lines or native tissue from animal brains, including competition, saturation, and kinetic studies. sygnaturediscovery.com
In Vivo Animal Model Studies
This compound has demonstrated anticonvulsant and anxiolytic effects in preclinical investigations. apexbt.commedchemexpress.comchemsrc.comglpbio.com The stress-induced hyperthermia (SIH) paradigm, a model used to screen for anxiolytic and hypothermic potency, has been employed to characterize this compound's pharmacodynamic properties in mice. nih.govresearchgate.netresearchgate.nettaconic.com
Both chlordiazepoxide and this compound were found to reduce SIH and basal body temperature in mice. nih.govresearchgate.net Notably, this compound achieved anxiolytic and hypothermic effects comparable to chlordiazepoxide, but only at higher doses. nih.gov For instance, while chlordiazepoxide at 20 mg/kg had a stronger effect on basal body temperature and SIH attenuation compared to this compound at the same dose, there were no significant differences observed when comparing chlordiazepoxide at 20 mg/kg to this compound at 40 mg/kg. nih.gov This suggests that this compound is less potent than chlordiazepoxide in vivo. nih.gov
Table 1: Comparative Effects on Stress-Induced Hyperthermia (SIH) and Basal Body Temperature in Mice
| Compound | Dose (mg/kg) | Effect on Basal Body Temperature | Effect on SIH Attenuation |
| Chlordiazepoxide | 10 | Lowered (p < 0.05) | Not specified |
| Chlordiazepoxide | 20 | Lowered (p < 0.001) | Stronger effect (p < 0.05) |
| This compound | 20 | No significant difference | No significant difference |
| This compound | 40 | Lowered (p < 0.05) | Comparable effect |
| Chlordiazepoxide vs. This compound (20 mg/kg) | 20 vs. 20 | CDP stronger (p < 0.01) | CDP stronger (p < 0.05) |
| Chlordiazepoxide vs. This compound (20 mg/kg vs. 40 mg/kg) | 20 vs. 40 | No difference (p = 0.97) | No difference (p = 0.98) |
| Data derived from in vivo studies in mice using the stress-induced hyperthermia paradigm. nih.gov |
Comparative analyses consistently indicate that chlordiazepoxide (CDP) exhibits greater pharmacological potency than this compound. This difference in potency is observed in both in vitro cellular assays, particularly concerning activity at GABAA receptors containing α1 subunits, and in vivo animal models like the stress-induced hyperthermia paradigm. nih.govnih.govresearchgate.netresearchgate.net this compound is characterized by a reduced activity at the GABAA receptor compared to chlordiazepoxide, contributing to its generally lower potency. nih.govnih.govresearchgate.net
Table 2: Comparative Potency of this compound and Chlordiazepoxide
| Compound | In Vitro Potency (GABA | In Vivo Potency (Stress-Induced Hyperthermia) | Overall Activity at GABA |
| Chlordiazepoxide | Greater activity nih.govnih.govresearchgate.netresearchgate.net | Greater potency nih.govnih.govresearchgate.netresearchgate.net | Higher nih.govnih.govresearchgate.net |
| This compound | Reduced activity nih.govnih.govresearchgate.netresearchgate.net | Reduced potency nih.govnih.govresearchgate.netresearchgate.net | Reduced nih.govnih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Demoxepam and Its Analogues
Fundamental SAR Principles in Benzodiazepine (B76468) Chemistry Pertinent to Demoxepam
The structure-activity relationship (SAR) of benzodiazepines is well-established, providing a framework for understanding the pharmacological activity of compounds like this compound. The core structure of a benzodiazepine consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. For classical 1,4-benzodiazepines, several structural features are considered crucial for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through positive allosteric modulation of the GABA-A receptor.
A key requirement for activity is the presence of an aromatic or heteroaromatic ring at the 5-position. In this compound, this is a phenyl group. egpat.com Additionally, an electronegative substituent at the 7-position of the fused benzene ring significantly enhances the pharmacological activity. egpat.com this compound possesses a chloro group at this position, which is a common feature among potent benzodiazepines.
The seven-membered diazepine ring also has specific requirements. A keto group at the 2-position is generally considered essential for activity. egpat.comyoutube.com While this compound itself does not possess a simple keto group at this position, it is an active metabolite of chlordiazepoxide. Chlordiazepoxide undergoes in-vivo oxidative deamination to form this compound, which can be considered to have a masked keto functionality within its N-oxide structure, and is further metabolized to other active benzodiazepines that do possess this keto group. egpat.comyoutube.com Unsaturation at the 4th and 5th positions of the diazepine ring is also critical for activity; saturation of this double bond leads to a decrease in activity. egpat.com
Substitutions at the 1-position with small alkyl groups can be optimal for activity, though are not strictly necessary as some potent benzodiazepines are unsubstituted at this position. egpat.comyoutube.com this compound is unsubstituted at the 1-position. The presence of a hydroxyl group at the 3-position, as seen in some metabolites of this compound like oxazepam, can influence the pharmacokinetic profile, often leading to a shorter duration of action due to increased polarity and more direct metabolic pathways. youtube.com
Influence of Specific Structural Moieties on this compound's Pharmacological Profile
The pharmacological profile of this compound is a direct result of its unique structural features, which align with the fundamental SAR principles of benzodiazepines while also possessing distinct characteristics.
The chloro group at the 7-position is a critical moiety for the activity of this compound. This electron-withdrawing group is known to enhance the anxiolytic and other benzodiazepine-like effects. Its presence is a common feature in many clinically significant benzodiazepines, contributing to their high affinity for the GABA-A receptor. egpat.comyoutube.com
The phenyl group at the 5-position is another essential component for this compound's activity. This aromatic substituent is crucial for the proper orientation and binding of the molecule within the benzodiazepine binding site on the GABA-A receptor. egpat.com
A defining feature of this compound is the N-oxide at the 4-position . This moiety is a result of the metabolism of its parent compound, chlordiazepoxide. The N-oxide influences the compound's polarity and metabolic fate. It can be reduced to form other active metabolites. While a double bond between the 4th and 5th positions is generally considered important for activity, the N-oxide in this compound still allows for significant pharmacological effects. egpat.com
The lactam structure at the 2-position , which in this compound is part of an N-hydroxy-lactam system due to tautomerism of the N-oxide, is also significant. A carbonyl group at this position is a common feature for high activity in the benzodiazepine class. egpat.comyoutube.com The structure in this compound can be considered a bioisostere of the more common ketone, contributing to its activity.
| Structural Moiety of this compound | Position | Influence on Pharmacological Profile |
|---|---|---|
| Chloro Group | 7 | Enhances anxiolytic and other benzodiazepine-like activities. |
| Phenyl Group | 5 | Essential for binding to the GABA-A receptor. |
| N-oxide | 4 | Influences polarity and metabolic pathways. |
| Lactam (N-hydroxy-lactam) | 2 | Contributes to the molecule's activity, acting as a bioisostere of a ketone. |
Synthetic Methodologies for this compound Metabolites and Analogues in SAR Elucidation
The synthesis of this compound's metabolites and analogues is crucial for a deeper understanding of its SAR. These synthetic efforts allow for the systematic modification of the this compound scaffold to probe the effects of different functional groups on its pharmacological activity.
One notable reaction involving this compound is the Polonovsky Rearrangement , which has been utilized to synthesize oxazepam from this compound. This reaction involves the treatment of the N-oxide (this compound) with acetic anhydride (B1165640), leading to a rearrangement that introduces a hydroxyl group at the 3-position, thereby forming oxazepam. sci-hub.se This synthetic route is significant as it provides access to a key active metabolite and allows for the study of the influence of 3-hydroxy substitution on the pharmacological profile.
The synthesis of other analogues for SAR studies often involves multi-step sequences starting from substituted 2-aminobenzophenones. By varying the substituents on the starting materials, chemists can introduce a wide range of functional groups at different positions of the benzodiazepine core. For instance, different electron-withdrawing groups can be introduced at the 7-position to compare their effects with the chloro group of this compound. Similarly, various aromatic and heteroaromatic rings can be placed at the 5-position to explore the spatial and electronic requirements of the receptor binding pocket.
The development of novel synthetic methodologies, including the use of photoredox catalysis in the synthesis of benzodiazepine derivatives, has expanded the toolkit for creating diverse analogues for SAR studies. researchgate.net These methods can offer milder reaction conditions and broader functional group tolerance, facilitating the synthesis of previously inaccessible compounds.
Application of Computational Approaches in this compound SAR Analysis (e.g., Quantitative Structure-Activity Relationship - QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, have become invaluable tools for understanding the SAR of benzodiazepines, including this compound and its analogues. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govherts.ac.uk
In the context of this compound, QSAR studies on benzodiazepines typically involve the calculation of various molecular descriptors for a set of related compounds. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., atomic charges, dipole moment), or topological (e.g., connectivity indices). The biological activity, such as binding affinity to the GABA-A receptor, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. nih.gov
Such studies have revealed the importance of specific properties for benzodiazepine activity. For instance, the presence of a hydrogen bond acceptor at the 2-position and an electron-withdrawing group at the 7-position are often identified as key contributors to high affinity. The size and hydrophobicity of the substituent at the 5-position also play a significant role. nih.gov
Molecular docking studies, often used in conjunction with QSAR, can provide a three-dimensional model of how this compound and its analogues bind to the benzodiazepine site on the GABA-A receptor. nih.govherts.ac.uk These models can help to rationalize the observed SAR by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. For example, docking studies can illustrate how the chloro group at the 7-position of this compound fits into a specific pocket of the receptor, thereby enhancing its binding affinity.
These computational approaches not only help in understanding the SAR of existing compounds like this compound but also aid in the rational design of new analogues with potentially improved pharmacological profiles. nih.govnih.gov By predicting the activity of virtual compounds, QSAR and docking can prioritize the synthesis of the most promising candidates, thus accelerating the drug discovery process.
| Computational Approach | Application in this compound SAR Analysis |
|---|---|
| QSAR | Correlates molecular descriptors with biological activity to identify key structural features. |
| Molecular Docking | Provides a 3D model of the ligand-receptor interaction, rationalizing observed SAR. |
| Pharmacophore Modeling | Identifies the essential spatial arrangement of functional groups required for activity. |
Analytical Methodologies and Methodological Considerations in Demoxepam Research
Chromatographic Techniques for Demoxepam Detection and Quantification
The accurate detection and quantification of this compound, a significant metabolite of chlordiazepoxide, is crucial in toxicological and clinical analyses. Various chromatographic techniques have been employed for this purpose, each with its own set of advantages and challenges. The choice of method can significantly impact the analytical results due to the inherent chemical properties of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Challenges and Artifact Formation (e.g., Nordiazepam)
Gas chromatography-mass spectrometry (GC-MS) has been a widely used technique for the analysis of benzodiazepines. However, the thermal instability of many benzodiazepines, including this compound, presents significant analytical challenges. oup.com this compound is known to undergo thermal degradation in the hot injection port of the gas chromatograph, leading to the formation of nordiazepam. oup.comresearchgate.net This conversion can be so complete that the analysis of this compound by GC-MS may primarily yield nordiazepam, making it difficult to detect the parent compound. researchgate.net
Furthermore, studies have shown that when this compound is derivatized, typically by silylation to improve its chromatographic properties, artifacts can be produced that are falsely identified as nordiazepam and oxazepam. nih.gov Even underivatized this compound can result in the detection of nordiazepam at higher concentrations. nih.gov For instance, one study found that underivatized this compound at concentrations of 2,500 ng/mL or higher resulted in the detection of nordiazepam. oup.com When derivatized, nordiazepam was identified at this compound concentrations as low as 500 ng/mL. oup.comnih.gov
| Analyte Form | Artifact Formed | Reported Detection Level of this compound |
|---|---|---|
| Underivatized | Nordiazepam | ≥2,500 ng/mL nih.govoup.com |
| Derivatized (Silylation) | Nordiazepam | ≥500 ng/mL oup.comnih.gov |
| Oxazepam | ≥50 ng/mL oup.comnih.gov |
These findings underscore the critical need for caution when interpreting GC-MS data for this compound and highlight the potential for false-positive results for nordiazepam and oxazepam. researchgate.net
High-Performance Liquid Chromatography (HPLC): Applications and Advantages
High-performance liquid chromatography (HPLC) offers a significant advantage over GC-MS for the analysis of this compound because it is performed at or near ambient temperatures, thus avoiding the issue of thermal degradation. nih.gov HPLC methods have been successfully developed and applied for the determination of this compound and other chlordiazepoxide metabolites in biological matrices, particularly plasma. nih.govnih.govnih.gov
The application of HPLC allows for the direct and accurate measurement of this compound without the formation of artifacts. This is crucial for correctly identifying the metabolic profile of chlordiazepoxide. nih.gov Reverse-phase HPLC methods, often using a C-18 column, have demonstrated good sensitivity and specificity for quantifying this compound, desmethylchlordiazepoxide, and the parent drug, chlordiazepoxide, in human plasma. nih.gov The sensitivity of these methods can reach levels as low as 0.05 µg/mL for each compound in plasma. nih.gov
The use of HPLC has been instrumental in studies aiming to develop a direct confirmatory method for this compound, especially when initial screening is performed by other techniques like immunoassay. researchgate.net The stability of this compound during HPLC analysis at temperatures around 35°C ensures that the detected compound is indeed this compound and not a degradation product. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful tools for the analysis of benzodiazepines, combining the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. annexpublishers.com This technique is particularly well-suited for the analysis of thermally labile compounds like this compound, as it circumvents the high temperatures associated with GC-MS. nih.gov
LC-MS/MS has been used to confirm the identity of this compound as a hydrolysis product of chlordiazepoxide in solution. nih.govresearchgate.net This methodology allows for the clear identification of this compound based on its specific mass-to-charge ratio ([M+H]⁺ = 287.1) and its characteristic fragmentation pattern, distinguishing it from chlordiazepoxide ([M+H]⁺ = 300.1). nih.gov
The enhanced sensitivity and selectivity of modern LC-MS/MS systems, such as those utilizing ultra-high-performance liquid chromatography (UHPLC), enable the development of rapid and comprehensive methods for the analysis of a wide panel of benzodiazepines and their metabolites in biological fluids like urine. lcms.cz These methods are crucial for clinical and forensic toxicology, providing accurate and reliable results for compounds that are challenging to analyze by other means. annexpublishers.com The ability to generate information-rich spectra, for instance through techniques like electron activated dissociation (EAD), further aids in the confident structural characterization of metabolites. sciex.com
Analytical Challenges in Metabolite Identification and Quantification
The accurate identification and quantification of this compound and its related metabolites are complicated by the potential for analytical artifacts and rearrangement reactions, particularly during GC-MS analysis. These challenges necessitate a thorough understanding of the chemical behavior of this compound under different analytical conditions.
Analysis of Rearrangement Reactions and Their Impact on Analytical Results (e.g., Oxazepam Formation via Polonovsky Rearrangement)
Beyond simple thermal degradation, this compound can also undergo rearrangement reactions under certain analytical conditions, leading to the formation of oxazepam. oup.com This transformation is particularly noted during GC-MS analysis when derivatization with silylating agents is employed. oup.comnih.gov The presence of acetic anhydride (B1165640) and basic conditions can also facilitate this rearrangement. oup.com
This reaction is known as the Polonovsky rearrangement, a chemical reaction that can be used for the synthesis of oxazepam from this compound. oup.comchromforum.org In the context of analytical toxicology, this rearrangement is a significant pitfall, as it can lead to the false identification of oxazepam. oup.com Studies have shown that derivatized this compound at a concentration of 50 ng/mL can produce detectable levels of oxazepam. oup.comnih.gov
| Analytical Condition | Product | Reaction Type |
|---|---|---|
| High Temperature (GC Injection Port) | Nordiazepam | Thermal Degradation oup.comresearchgate.net |
| Derivatization (e.g., silylation) / Acetic Anhydride & Base | Oxazepam | Polonovsky Rearrangement oup.comchromforum.org |
The formation of oxazepam as an artifact complicates the interpretation of analytical results, as oxazepam is also a legitimate metabolite of chlordiazepoxide and other benzodiazepines. oup.com Therefore, the detection of oxazepam in a sample containing this compound analyzed by derivatization GC-MS requires careful consideration to distinguish between true metabolic oxazepam and the artifactual product. researchgate.net The use of LC-MS, which does not require derivatization or high temperatures, can circumvent this issue and provide a more accurate metabolic profile. chromforum.org
Implications for Forensic Toxicology and Research in Biological Matrices
The analysis of this compound in biological matrices is a critical aspect of forensic toxicology, primarily due to its status as a major and long-lasting metabolite of chlordiazepoxide. nih.gov Its detection in samples such as blood and urine can confirm the ingestion of its parent drug. However, the analytical process is not without significant challenges that can have profound implications for the interpretation of toxicological results. oup.comnih.gov
A primary methodological concern arises with the use of gas chromatography-mass spectrometry (GC-MS), a common technique in forensic labs. nih.gov Research has demonstrated that when this compound is derivatized by silylation for GC-MS analysis, it can produce artifacts that are erroneously identified as nordiazepam and oxazepam. nih.govovid.com This chemical transformation during the analytical process can lead to false-positive results for these other benzodiazepines, potentially confounding the toxicological assessment. nih.gov Studies have shown that under certain derivatization conditions, oxazepam can be detected at this compound concentrations as low as 50 ng/mL, and nordiazepam at 500 ng/mL. nih.govresearchgate.net Even the analysis of underivatized this compound at high concentrations (≥2,500 ng/mL) can result in the detection of nordiazepam, likely due to thermal degradation in the GC injection port. oup.comnih.gov
These findings underscore the necessity for careful method selection and validation in forensic casework involving chlordiazepoxide. Alternative methods, such as high-performance liquid chromatography (HPLC), are less prone to the thermal degradation issues seen with GC and can be used for the unambiguous identification of this compound. oup.comnih.gov The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a preferred, highly sensitive, and specific method for the detection and quantification of benzodiazepines and their metabolites in biological fluids. nih.govchromtech.net.au
The choice of biological matrix also influences analytical strategy. Urine is often used for screening due to higher concentrations of drugs and metabolites, while blood analysis is necessary to estimate the degree of toxicity or impairment. nih.govoup.com Efficient sample preparation techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are employed to isolate benzodiazepines from the complex biological matrix and minimize interferences before instrumental analysis. nih.govnih.gov
| Analytical Method | Procedure | Observed Artifacts/Issues | Minimum this compound Concentration for Artifact Detection | Reference |
|---|---|---|---|---|
| GC-MS | Silylation Derivatization | False identification of Nordiazepam | 500 ng/mL | nih.gov |
| GC-MS | Silylation Derivatization | False identification of Oxazepam | 50 ng/mL | nih.gov |
| GC-MS | Underivatized Analysis | Thermal degradation to Nordiazepam | ≥2,500 ng/mL | oup.comnih.gov |
Assessment of this compound Stability in Analytical and Experimental Solutions
The stability of this compound in various solutions is a critical consideration for both analytical accuracy and experimental research. A significant aspect of this compound's chemistry is that it is the primary and active hydrolysis product of chlordiazepoxide in aqueous solutions. nih.govnih.govresearchgate.net Understanding the kinetics of this transformation is essential for studies involving the chronic administration of chlordiazepoxide in a solution, such as through osmotic minipumps, as the substance being delivered changes over time. nih.gov
The hydrolysis of chlordiazepoxide to this compound follows first-order kinetics and is highly dependent on temperature and concentration. nih.govresearchgate.net At physiological temperature (37°C), chlordiazepoxide degrades rapidly. One study determined the half-life of chlordiazepoxide in an aqueous solution at 37°C to be approximately 8.8 days, with this compound being the sole degradation product identified. nih.govresearchgate.net This rapid conversion means that in extended experiments at this temperature, the subject is increasingly exposed to this compound rather than the parent compound.
Conversely, storage at lower temperatures significantly inhibits this degradation. Studies have shown that when chlordiazepoxide solutions are stored at temperatures below 0°C, such as -25°C and -80°C, no apparent hydrolysis to this compound occurs. nih.gov This highlights the importance of proper storage conditions for analytical standards and experimental solutions to ensure their integrity.
The stability of this compound itself in biological samples is also a factor, particularly in postmortem toxicology. Further degradation of this compound to nordiazepam can occur in biological samples, a process that may be mediated by microbial activity. The addition of preservatives like sodium fluoride (B91410) has been shown to slow this transformation. researchgate.net
| Condition | Parameter | Observation | Reference |
|---|---|---|---|
| Temperature | 37°C | Rapid hydrolysis to this compound with a half-life of ~8.8 days. | nih.govresearchgate.net |
| Temperature | -25°C | No apparent hydrolysis observed. | nih.gov |
| Temperature | -80°C | No apparent hydrolysis observed. | nih.gov |
| Kinetics | Concentration | Hydrolysis is concentration-dependent and follows first-order kinetics. | nih.govnih.gov |
Future Research Directions and Potential Applications
Exploration of Untapped Therapeutic Potentials Beyond Established Anxiolytic and Anticonvulsant Activities
While Demoxepam's efficacy in managing anxiety and seizures is acknowledged, emerging research suggests the possibility of other therapeutic applications. tripsitter.com A significant area of interest is its potential role in oncology. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against P388 leukemia and B16 melanoma cell lines. medchemexpress.comnih.gov Further investigation into the mechanisms of this cytotoxicity could unveil novel pathways for cancer therapy. The photodynamic potential of related compounds also suggests that this compound could be explored as a component of therapies for superficial tumors, where localized activation could target cancerous cells. nih.gov
The broader field of benzodiazepine (B76468) research has also pointed towards potential applications in neurological and psychiatric conditions beyond anxiety. For instance, the modulation of GABA-A receptors, this compound's primary mechanism of action, is a therapeutic target in various neurological disorders. tripsitter.comnih.gov Research into the specific effects of this compound on different GABA-A receptor subtypes could reveal a more nuanced understanding of its pharmacological profile and suggest its utility in conditions where specific receptor modulation is desired. nih.gov
Furthermore, the exploration of benzodiazepines and their metabolites in the context of neurodegenerative diseases is a growing field of interest. While direct studies on this compound are limited, its long half-life and sustained action could warrant investigation into its potential neuroprotective or symptomatic relief effects in chronic neurological conditions.
This compound's Contribution to Future Benzodiazepine Drug Design and Development
The unique structural features of this compound, particularly its N-oxide group at the 4-position of the benzodiazepine ring, make it a valuable molecule for informing the design of future drugs in this class. wikipedia.org The N-oxide moiety influences the compound's physicochemical properties, such as its polarity and metabolic stability, which in turn affect its pharmacokinetic profile. nih.govnih.gov A deeper understanding of how this functional group contributes to this compound's long half-life and activity could guide the synthesis of new benzodiazepines with tailored pharmacokinetic properties, such as extended duration of action or specific metabolic pathways.
Furthermore, the structure-activity relationship (SAR) of benzodiazepines is a well-established field, and this compound provides an important data point. The presence of a keto group at the 2-position is generally considered crucial for the pharmacological activity of benzodiazepines, and this compound possesses this feature. researchgate.net Studying the interplay between the N-oxide at the 4-position and other substituents on the benzodiazepine scaffold can provide valuable insights for medicinal chemists seeking to design novel compounds with enhanced efficacy, selectivity for specific GABA-A receptor subtypes, or improved safety profiles.
Ethical Frameworks and Considerations in Prospective this compound Research
Any future research involving this compound, particularly in human subjects, must be conducted within a robust ethical framework. Given its nature as a long-acting psychoactive substance and an active metabolite of another widely prescribed drug, several key ethical considerations come to the forefront.
Informed Consent: The process of obtaining informed consent must be meticulous. researchgate.net Participants must be made fully aware of the known effects of this compound, its long elimination half-life, and the potential for residual effects. For studies exploring novel therapeutic applications, the experimental nature of the research and the potential for unknown risks must be clearly communicated.
Vulnerable Populations: Special consideration must be given to the inclusion or exclusion of vulnerable populations. The long-acting nature of this compound may pose particular risks to individuals with certain medical or psychiatric conditions, and careful screening and monitoring protocols would be essential.
Study Design and Monitoring: Given this compound's prolonged presence in the body, study designs must account for adequate washout periods and long-term follow-up to monitor for any delayed or persistent effects. The potential for accumulation with repeated administration also necessitates careful consideration of dosing regimens.
Benefit-Risk Assessment: A thorough benefit-risk assessment is paramount for any proposed study. The potential benefits of the research, whether to the individual participant or to society in the form of new therapeutic options, must clearly outweigh the potential risks.
| Ethical Principle | Specific Considerations for this compound Research |
|---|---|
| Informed Consent | Full disclosure of long half-life, potential for residual effects, and experimental nature of novel applications. researchgate.net |
| Protection of Vulnerable Populations | Careful screening for pre-existing conditions that may be exacerbated by a long-acting psychoactive substance. |
| Study Design | Incorporation of extended washout periods and long-term follow-up to assess for persistent effects. |
| Benefit-Risk Analysis | Rigorous evaluation of the potential societal or individual benefits against the risks associated with a long-acting benzodiazepine. |
Q & A
Q. How can researchers ensure accurate quantification of Demoxepam in stability studies?
this compound's stability in solution is influenced by temperature and concentration. Use LC-MS/MS with an ion-pairing mobile phase (e.g., 50 mM phosphoric acid in 50% methanol) to monitor degradation products. Hydrolysis follows first-order kinetics, with a half-life of ~8.8 days at 37°C, and degradation is negligible below 0°C . For validation, employ extracted ion chromatograms (e.g., m/z 287.1 for this compound) and confirm fragments via MS/MS to avoid misidentification .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
this compound undergoes hydroxylation (forming 4-hydroxy and 9-hydroxy derivatives), N-oxide reduction (yielding nordiazepam and oxazepam), and lactam hydrolysis (producing 2-amino-5-chlorobenzophenone). In dogs, ~10% is excreted unchanged in urine, while fecal metabolites include N-desoxythis compound. Human studies show urinary excretion of conjugated oxazepam and phenolic derivatives .
Q. What experimental designs are recommended for studying this compound's anxiolytic effects?
Use the stress-induced hyperthermia (SIH) paradigm in mice. Measure basal (T1) and stress-induced (T2) rectal temperatures 10 minutes apart. Intraperitoneal administration of this compound 60 minutes pre-T1 reduces ΔT (T2−T1) dose-dependently. Compare efficacy to chlordiazepoxide (CDP), noting that CDP shows greater acute potency despite this compound's longer half-life (~40 hours in humans) .
Advanced Research Questions
Q. How do receptor subtype differences impact this compound's efficacy in vitro vs. in vivo?
this compound exhibits lower efficacy at α1β2γ2 GABAA receptors compared to CDP in oocyte electrophysiology, despite similar affinity in ³H-flunitrazepam binding assays. This discrepancy arises from subtype-specific modulation: this compound's anxiolytic effects in vivo correlate with α3β2γ2 receptor activity, which is less sensitive to its metabolites. Use voltage-clamp techniques with GABA EC₅–EC₂₅ concentrations to quantify potentiation .
Q. What methodological pitfalls arise in GC-MS analysis of this compound?
Silylation derivatization of this compound produces artifacts falsely identified as nordiazepam and oxazepam. For example, 500 ng/mL derivatized this compound yields nordiazepam signals, while 50 ng/mL produces oxazepam. To mitigate this, use underivatized LC-MS/MS or validate results with reference standards. Cross-check findings using alternative detectors (e.g., UV at 254 nm) .
Q. How should researchers model this compound's pharmacokinetics in chronic exposure studies?
Apply a two-compartment open-system model with first-order elimination. Account for its prolonged half-life (40 hours in humans) and nonlinear accumulation due to metabolite activity. Plasma levels of this compound exceed CDP during chronic dosing, necessitating population pharmacokinetic analyses to adjust for interindividual variability in CYP450 metabolism .
Q. Why do contradictory findings exist regarding this compound's anxiolytic potency compared to CDP?
CDP hydrolyzes rapidly to this compound in vivo, but acute studies show CDP's superior potency due to faster blood-brain barrier penetration. Chronic studies, however, reveal this compound's steady-state concentrations surpass CDP, with anxiety reduction correlating strongly with this compound plasma levels. Use crossover designs to compare acute vs. chronic effects and measure metabolite ratios .
Methodological Recommendations
- Analytical Validation : Combine LC-MS/MS with isotopic dilution (e.g., deuterated internal standards) to resolve co-eluting metabolites .
- In Vivo Models : Pair SIH with microdialysis to correlate brain this compound levels with behavioral outcomes .
- Data Interpretation : Address hydrolysis artifacts in osmotic minipump studies by correcting release profiles for degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
